N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20195843
InChI: InChI=1S/C25H26N2O4/c1-15-10-25(29)31-23-13-22(30-3)17(12-20(15)23)8-9-24(28)27-16(2)11-18-14-26-21-7-5-4-6-19(18)21/h4-7,10,12-14,16,26H,8-9,11H2,1-3H3,(H,27,28)
SMILES:
Molecular Formula: C25H26N2O4
Molecular Weight: 418.5 g/mol

N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

CAS No.:

Cat. No.: VC20195843

Molecular Formula: C25H26N2O4

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide -

Specification

Molecular Formula C25H26N2O4
Molecular Weight 418.5 g/mol
IUPAC Name N-[1-(1H-indol-3-yl)propan-2-yl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide
Standard InChI InChI=1S/C25H26N2O4/c1-15-10-25(29)31-23-13-22(30-3)17(12-20(15)23)8-9-24(28)27-16(2)11-18-14-26-21-7-5-4-6-19(18)21/h4-7,10,12-14,16,26H,8-9,11H2,1-3H3,(H,27,28)
Standard InChI Key MMRWDSMPOPRSQP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC(C)CC3=CNC4=CC=CC=C43

Introduction

Molecular Formula

The molecular formula for N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is C18H19N3O3C_{18}H_{19}N_{3}O_{3}. This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are essential for its chemical behavior and interactions.

Structural Features

The compound includes:

  • Indole Moiety: Known for its presence in various biologically active compounds, the indole ring contributes to the compound's pharmacological properties.

  • Chromenone Derivative: The chromenone structure enhances the compound's potential for diverse biological activities, including anti-inflammatory and antioxidant effects.

Synthesis Methods

The synthesis of N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can be approached through several methods:

  • Condensation Reactions: Utilizing appropriate reagents to facilitate the formation of the amide bond between the indole derivative and the chromenone.

  • Multi-step Syntheses: Involving sequential reactions that build up the complex structure while ensuring the integrity of functional groups.

Biological Activities

Research indicates that compounds containing indole and chromenone structures often exhibit significant biological activities such as:

  • Anticancer Properties: Indole derivatives have been studied for their ability to inhibit cancer cell growth.

  • Anti-inflammatory Effects: The chromenone structure may contribute to anti-inflammatory activity, making it a candidate for therapeutic applications in inflammatory diseases.

Interaction Studies

Understanding how N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide interacts at a molecular level is crucial. These studies may involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific biological targets.

  • Mechanistic Studies: Exploring pathways influenced by this compound in cellular systems.

Comparative Analysis with Similar Compounds

The following table highlights some compounds that share structural similarities with N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-y)propanamide:

Compound NameStructure FeaturesUnique Aspects
1-(1H-Indol-3-yloxy)propanolIndole moietyLacks chromenone structure
7-MethoxyflavoneChromenone derivativeNo amide functionality
IndomethacinIndole-basedNon-amide anti-inflammatory drug

This comparison underscores the unique combination of an indole and a chromenone structure in N-(1-(1H-indol-3-yloxy)propanamide), which may confer distinct biological activities not observed in other similar compounds.

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